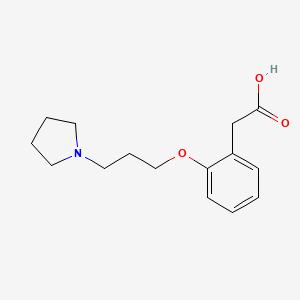
2-(2-(3-(Pyrrolidin-1-yl)propoxy)phenyl)acetic acid
Cat. No. B8774383
Key on ui cas rn:
146402-83-7
M. Wt: 263.33 g/mol
InChI Key: CPQXZUSKVOJXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05739351
Procedure details


0.8 g of 10% palladium hydroxide on carbon is added to a solution of 5.3 g of benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate in 50 cm3 of ethyl acetate and 50 cm3 of dichloromethane, and the mixture is heated to 50° C. and then purged with nitrogen. After hydrogen has been bubbled through for 20 hours, the suspension is cooled to room temperature and purged with a stream of nitrogen, then filtered and concentrated to dryness under reduced pressure (2.7 kPa). The oily residue obtained is chromatographed on an alumina column (particle size 100 mesh, height 30 cm, diameter 4.5 cm), eluting under a pressure of 0.7 bar of nitrogen with a mixture of cyclohexane and ethyl acetate (75:25 by volume) and collecting fractions of 100 cm3. Fractions 1 to 6 are concentrated to dryness under reduced pressure (2.7 kPa). 2.9 g of {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetic acid are obtained in the form of a thick oil.
Name
benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate
Quantity
5.3 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][C:17]([O:19]CC2C=CC=CC=2)=[O:18])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(OCC)(=O)C.ClCCl.[OH-].[OH-].[Pd+2]>[N:1]1([CH2:6][CH2:7][CH2:8][O:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[CH2:16][C:17]([OH:19])=[O:18])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
benzyl {2-[3-(1-pyrrolidinyl)propoxy]phenyl}acetate
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)CCCOC1=C(C=CC=C1)CC(=O)OCC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
catalyst
|
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After hydrogen has been bubbled through for 20 hours
|
|
Duration
|
20 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension is cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with a stream of nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is chromatographed on an alumina column (particle size 100 mesh, height 30 cm, diameter 4.5 cm)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting under a pressure of 0.7 bar of nitrogen with a mixture of cyclohexane and ethyl acetate (75:25 by volume)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
collecting fractions of 100 cm3
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Fractions 1 to 6 are concentrated to dryness under reduced pressure (2.7 kPa)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCC1)CCCOC1=C(C=CC=C1)CC(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
